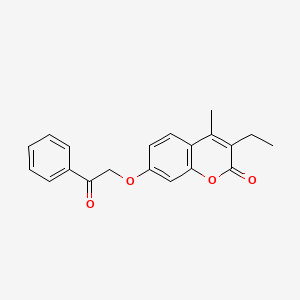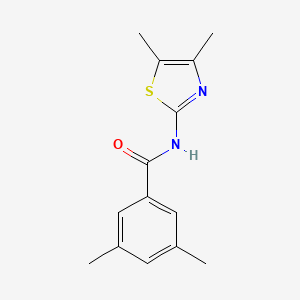![molecular formula C13H16N2O2 B5715181 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, also known as EKI-785, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of imidazole-based inhibitors that target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play critical roles in regulating cell growth and survival.
作用机制
The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole involves the inhibition of EGFR family members through binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, which are critical for cell growth and survival. By blocking these pathways, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR family members, the compound also downregulates the expression of several other signaling proteins, including Akt, ERK, and STAT3. These proteins are involved in various cellular processes, including proliferation, survival, and angiogenesis. By blocking their activity, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole can reduce the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole is its potency and selectivity for EGFR family members. This allows for effective targeting of cancer cells while minimizing off-target effects. Additionally, the compound has shown promise in overcoming resistance to other EGFR inhibitors, making it a potential treatment option for patients who have failed other therapies.
However, there are also several limitations to using 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in lab experiments. One of the main challenges is the low solubility of the compound, which can limit its bioavailability and efficacy. Additionally, the synthesis of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments.
未来方向
There are several potential future directions for the study of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole and related compounds. One area of focus is the development of more potent and selective inhibitors that can overcome resistance to current therapies. Additionally, researchers are exploring the use of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in combination with other drugs to enhance its efficacy and reduce side effects. Finally, there is ongoing research into the use of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in different types of cancer, including breast, lung, and pancreatic cancer, to determine its potential as a broad-spectrum therapy.
Conclusion
In conclusion, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, or 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, is a promising small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. The compound targets EGFR family members and has demonstrated potent antitumor activity in preclinical studies. While there are limitations to using 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in lab experiments, ongoing research is exploring its potential as a treatment option for patients with various types of cancer.
合成方法
The synthesis of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole involves several steps, including the reaction of 4-ethoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethoxyphenoxy)ethylamine. This intermediate is then reacted with imidazole-1-carboxaldehyde in the presence of a catalyst to yield 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole. The overall yield of this process is around 20-25%, and the purity of the final product can be improved through various purification techniques.
科学研究应用
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of EGFR family members, including EGFR, HER2, and HER4, which are frequently overexpressed or mutated in various types of cancer. In preclinical studies, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has demonstrated potent antitumor activity against a range of cancer cell lines, including those that are resistant to other EGFR inhibitors.
属性
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-12-3-5-13(6-4-12)17-10-9-15-8-7-14-11-15/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEBQNQVZFCNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

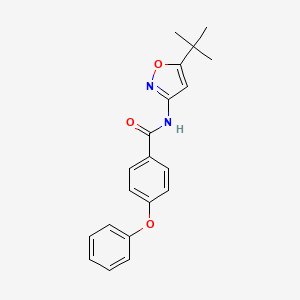

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
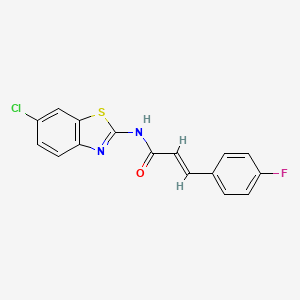
![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
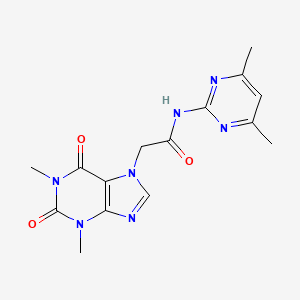
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
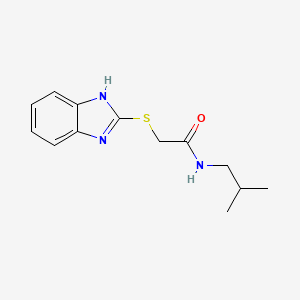
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
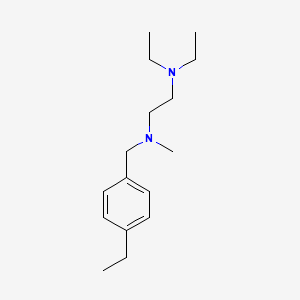
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
